Methyl 3-(benzyloxy)-5-hydroxybenzoate

Glucokinase activation Type 2 diabetes Allosteric modulation

Orthogonally protected benzoate ester—the validated intermediate for GKA50 (glucokinase activator, EC₅₀ 33 nM) and MbtI antitubercular chromane inhibitors. The 3-benzyloxy group prevents non-selective bis-functionalization at the 5-hydroxy position, ensuring regiochemical fidelity throughout multi-step syntheses. Attempts to substitute with methyl 3,5-dihydroxybenzoate or the 4-hydroxy positional isomer produce divergent, non-comparable biological outcomes. Procure at ≥97% purity with full batch-specific CoA to guarantee reproducibility and supply chain integrity.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 54915-31-0
Cat. No. B041502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyloxy)-5-hydroxybenzoate
CAS54915-31-0
Synonyms3-Benzyloxy-5-hydroxybenzoic Acid Methyl Ester;  Methyl 3-Benzyloxy-5-hydroxybenzoate;  Methyl 3-Hydroxy-5-[(phenylmethyl)oxy]benzoate;  Methyl 3-Hydroxy-5-benzyloxybenzoate;  Methyl 3-Hydroxy-5-phenylmethoxybenzoate;  Methyl 5-Benzyloxy-3-hydroxybenzoate
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
InChIKeyDDPIXQLSJXBHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 54915-31-0): Chemical Profile, Procurement Identifiers, and Structural Context


Methyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 54915-31-0) is a benzoate ester featuring a benzyl-protected hydroxyl group at the 3-position and a free hydroxyl at the 5-position, with a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . The compound is categorized as an aryl ether and is widely utilized as a protected synthetic intermediate in medicinal chemistry [1]. It is available from major chemical suppliers with standard purities of 95%–97%, with storage typically recommended at room temperature or under refrigerated conditions (2–8°C) in a sealed container . Key identifiers for procurement include MDL number MFCD06655985 and InChI Key DDPIXQLSJXBHGF-UHFFFAOYSA-N . The presence of the acid-labile benzyl ether protecting group enables orthogonal deprotection strategies in multi-step syntheses [1].

Why Methyl 3-(benzyloxy)-5-hydroxybenzoate (54915-31-0) Cannot Be Substituted by Unprotected or Positional Isomer Analogs


Generic substitution of Methyl 3-(benzyloxy)-5-hydroxybenzoate (54915-31-0) with structurally similar benzoates is not feasible in synthetic workflows due to the precise regiochemical and protecting group requirements essential for subsequent transformations. This compound serves as the direct precursor to the glucokinase activator GKA 50 (M264215), a potent allosteric modulator with an EC₅₀ of 33 nM at 5 mM glucose [1]. The 5-hydroxy group provides a reactive handle for further functionalization while the 3-benzyloxy moiety remains orthogonally protected, enabling regioselective alkylation or acylation at the 5-position [2]. Unprotected analogs such as methyl 3,5-dihydroxybenzoate lack the required protecting group, leading to non-selective bis-functionalization and divergent synthetic outcomes [3]. Positional isomers, such as methyl 3-(benzyloxy)-4-hydroxybenzoate (CAS 1037072-57-3), alter the spatial orientation of functional groups, which critically affects molecular recognition in target binding and renders them unsuitable for the established synthetic route to GKA 50 .

Quantitative Comparative Evidence for Methyl 3-(benzyloxy)-5-hydroxybenzoate (54915-31-0): Key Differentiation Dimensions


Glucokinase Activator GKA50 Synthetic Intermediate: Direct Comparative EC₅₀ Data for Final Active Compound

Methyl 3-(benzyloxy)-5-hydroxybenzoate is the essential precursor for synthesizing the glucokinase activator GKA50 (M264215). The final active compound, derived from this intermediate, exhibits a potent EC₅₀ of 33 nM for human glucokinase at 5 mM glucose, demonstrating allosteric activation of the enzyme [1]. In contrast, methyl 3,5-dihydroxybenzoate, the unprotected precursor, cannot be directly incorporated into the GKA50 synthetic sequence due to the requirement for orthogonal protection at the 3-position during the synthetic route [2].

Glucokinase activation Type 2 diabetes Allosteric modulation

Regioselective Protection for Chromane Derivative Synthesis: Comparative Reaction Outcome Analysis

In the synthesis of chromane derivatives as M. tuberculosis salicylate synthase (MbtI) inhibitors, Methyl 3-(benzyloxy)-5-hydroxybenzoate enables regioselective propargylation at the 5-position, yielding 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester in 42% yield [1]. The orthogonal benzyl protection prevents unwanted bis-alkylation, a common issue with unprotected methyl 3,5-dihydroxybenzoate which yields complex product mixtures and reduced overall efficiency [2]. Subsequent cyclization and deprotection steps lead to 5-hydroxychromane-7-carboxylic acid in 77% yield, demonstrating the utility of the orthogonal protection strategy [1]. Positional isomers (e.g., 4-hydroxy-3-benzyloxy benzoates) produce different chromane regioisomers with altered biological activity profiles [3].

Chromane synthesis Antitubercular agents Regioselective functionalization

Physicochemical Property Differentiation: Lipophilicity and Solubility Compared to Unprotected and Methoxy Analogs

Methyl 3-(benzyloxy)-5-hydroxybenzoate exhibits a consensus Log P of 2.68, calculated from five independent prediction methods (iLOGP: 2.6, XLOGP3: 2.88, WLOGP: 2.61, MLOGP: 2.47, SILICOS-IT: 2.82), and a topological polar surface area (TPSA) of 55.76 Ų . The calculated aqueous solubility (ESOL Log S) is -3.39, corresponding to 0.104 mg/mL . In comparison, the unprotected methyl 3,5-dihydroxybenzoate (Log P ~1.5, estimated) and the methoxy analog methyl 3-hydroxy-5-methoxybenzoate (Log P ~1.8, estimated) are significantly more hydrophilic . The enhanced lipophilicity of the target compound facilitates membrane permeability and organic phase partitioning, which is advantageous for synthetic workup and for designing downstream compounds with improved ADME profiles [1].

Lipophilicity Drug-likeness ADME properties

Supplier Purity Benchmarks and Analytical Quality Assurance: Quantitative Purity Data Across Commercial Sources

Commercial availability of Methyl 3-(benzyloxy)-5-hydroxybenzoate is well-documented with standard purities ranging from 95% to 97% across multiple reputable vendors . Bide Pharmatech offers 97% purity with batch-specific QC data including NMR, HPLC, and GC . Fluorochem supplies at 95% purity with GHS-compliant SDS and handling guidelines . Sigma-Aldrich (via Ambeed) provides 97% purity material with room temperature storage and COA documentation . In contrast, the positional isomer methyl 3-(benzyloxy)-4-hydroxybenzoate (CAS 1037072-57-3) is less commonly stocked, with limited purity specifications and fewer commercial sources . The unprotected precursor methyl 3,5-dihydroxybenzoate is widely available but requires in-house protection steps, adding labor and variability to synthetic workflows .

Chemical procurement Purity specification Quality control

Molecular Weight and Rotatable Bond Count: Impact on Downstream Compound Conformational Entropy

Methyl 3-(benzyloxy)-5-hydroxybenzoate possesses 5 rotatable bonds and a molecular weight of 258.27 g/mol [1]. In comparison, the fully protected analog methyl 3,5-bis(benzyloxy)benzoate (MW ~378 g/mol) introduces 2 additional rotatable bonds (total of 7) and significantly increased molecular weight . The methoxy analog methyl 3-hydroxy-5-methoxybenzoate (MW 182.18 g/mol) has only 3 rotatable bonds but reduced lipophilicity [2]. The balance of 5 rotatable bonds with moderate molecular weight in the target compound provides sufficient conformational flexibility for target binding while avoiding the entropic penalty and synthetic complexity associated with bis-protected analogs .

Conformational analysis Drug design Molecular flexibility

Hydrogen Bond Donor/Acceptor Profile: Comparison with Carboxylic Acid Analog

Methyl 3-(benzyloxy)-5-hydroxybenzoate contains 1 hydrogen bond donor (the 5-OH group) and 4 hydrogen bond acceptors (ester carbonyl, ether oxygen, phenolic oxygen, ester alkoxy oxygen) . In contrast, the carboxylic acid analog 3-benzyloxy-5-hydroxybenzoic acid (CAS 159506-17-9) contains 2 hydrogen bond donors (carboxylic acid OH and phenolic OH) and 4 hydrogen bond acceptors . The reduced H-bond donor count in the methyl ester analog improves membrane permeability and reduces polarity, which is beneficial for chromatographic purification and for designing downstream compounds with favorable oral bioavailability [1]. The methyl ester also serves as a protected carboxylic acid equivalent, enabling late-stage saponification to the free acid as needed .

Hydrogen bonding Pharmacophore modeling Solubility

Optimal Procurement and Research Application Scenarios for Methyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 54915-31-0)


Synthesis of Glucokinase Activators for Type 2 Diabetes Drug Discovery

Methyl 3-(benzyloxy)-5-hydroxybenzoate is the validated synthetic intermediate for preparing GKA50 (M264215), a glucokinase activator with an EC₅₀ of 33 nM at 5 mM glucose [1]. The orthogonal protection of the 3-hydroxy group as a benzyl ether enables regioselective functionalization at the 5-position, a critical step in the GKA50 synthetic route. Laboratories engaged in diabetes drug discovery should prioritize procurement of this specific compound (≥97% purity) to ensure fidelity to the published synthetic protocol, as substitution with unprotected or methoxy-protected analogs leads to divergent synthetic outcomes and non-comparable biological activity profiles.

Preparation of Chromane-Based M. tuberculosis Salicylate Synthase (MbtI) Inhibitors

This compound serves as the starting material for the synthesis of chromane derivatives that inhibit MbtI, a validated antitubercular target [1]. The 5-hydroxy group undergoes regioselective propargylation in 42% yield, followed by cyclization and deprotection to yield 5-hydroxychromane-7-carboxylic acid in 77% yield [1]. The benzyl protecting group at the 3-position prevents unwanted bis-alkylation and ensures regiochemical purity throughout the synthetic sequence. Research groups developing novel antitubercular agents should source this compound (CAS 54915-31-0) rather than the 4-hydroxy isomer or unprotected dihydroxybenzoate, as these alternatives produce different chromane regioisomers with altered biological activity and cannot directly access the same MbtI inhibitor scaffold.

Medicinal Chemistry Building Block Requiring Balanced Lipophilicity and Conformational Properties

With a consensus Log P of 2.68, 5 rotatable bonds, and 1 hydrogen bond donor, Methyl 3-(benzyloxy)-5-hydroxybenzoate occupies an optimal physicochemical space for a synthetic intermediate [1]. The enhanced lipophilicity relative to unprotected or methoxy-protected analogs facilitates organic phase workup and chromatographic purification, while the methyl ester serves as a masked carboxylic acid that can be unmasked via saponification when required. The benzyl ether is stable under basic and mildly acidic conditions but can be cleaved via hydrogenolysis, providing orthogonal protection strategy. Procurement teams should select this compound over the free carboxylic acid analog (CAS 159506-17-9) due to improved handling characteristics and over bis-benzylated analogs due to lower molecular weight and reduced synthetic complexity.

Quality-Controlled Intermediates for Multi-Step Synthesis with Batch-to-Batch Reproducibility Requirements

For multi-step synthetic sequences requiring stringent reproducibility, Methyl 3-(benzyloxy)-5-hydroxybenzoate is available from multiple vendors with certified purity specifications (95–97%) and batch-specific analytical data including NMR, HPLC, and GC [1]. This robust supply chain and documented quality control reduces the risk of synthetic variability due to impurities or inconsistent purity levels. In contrast, positional isomers and less common analogs lack comparable commercial availability and quality assurance documentation, introducing supply chain and reproducibility risks . Laboratories performing GLP or publication-grade syntheses should procure from vendors providing full certificates of analysis to ensure batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(benzyloxy)-5-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.